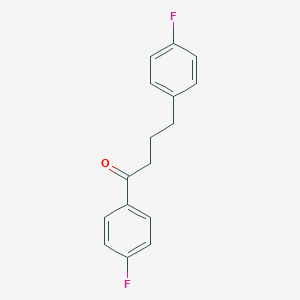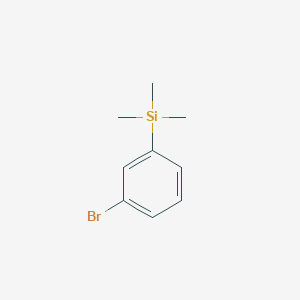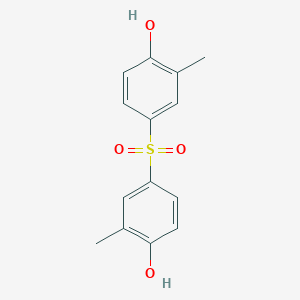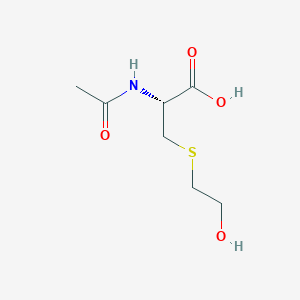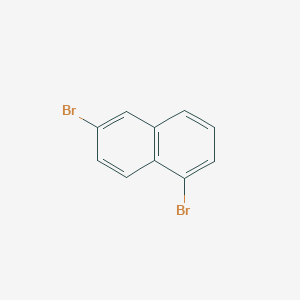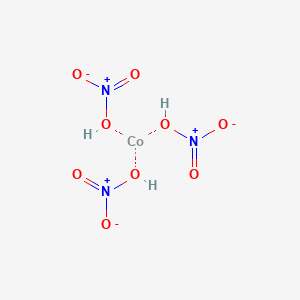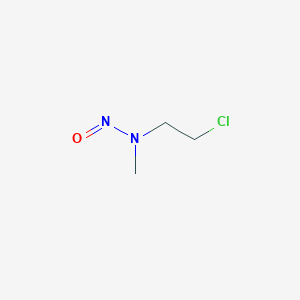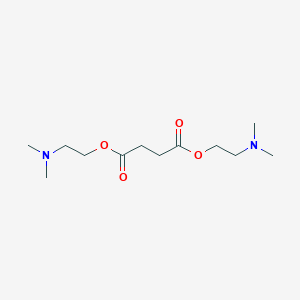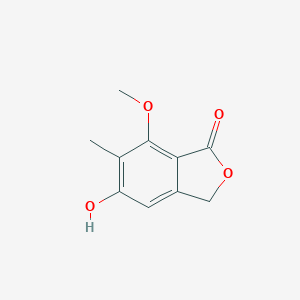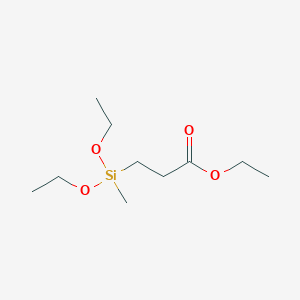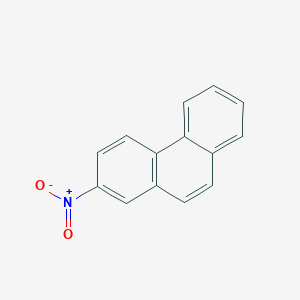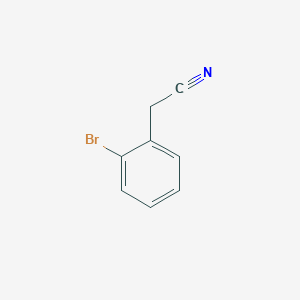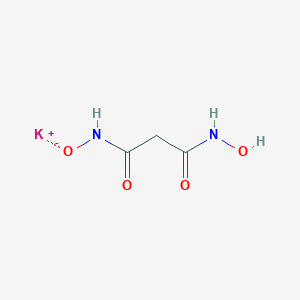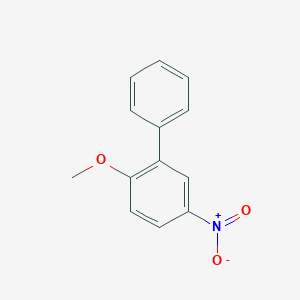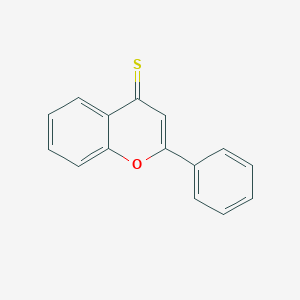
2-Phenyl-1-benzopyran-4(4H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenyl-1-benzopyran-4(4H)-thione, also known as coumarin-4-thione, is a sulfur-containing heterocyclic compound that has been extensively studied for its various biological activities. This compound is a derivative of coumarin, a natural product found in many plants and used as a flavoring agent in the food industry. Coumarin-4-thione has been shown to possess a wide range of pharmacological properties, including antitumor, antioxidant, anti-inflammatory, and antimicrobial activities.
作用機序
The mechanism of action of 2-Phenyl-1-benzopyran-4(4H)-thionehione is not fully understood. However, several studies have suggested that this compound exerts its biological effects by modulating various cellular signaling pathways. For example, 2-Phenyl-1-benzopyran-4(4H)-thionehione has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer development. This compound has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which regulates cellular energy metabolism and has been implicated in the development of cancer and other diseases.
Biochemical and physiological effects:
Coumarin-4-thione has been shown to possess a wide range of biochemical and physiological effects. In addition to its antitumor activity, this compound has been shown to possess antioxidant and anti-inflammatory properties. Several studies have suggested that 2-Phenyl-1-benzopyran-4(4H)-thionehione may also have neuroprotective and cardioprotective effects.
実験室実験の利点と制限
One of the main advantages of using 2-Phenyl-1-benzopyran-4(4H)-thionehione in laboratory experiments is its wide range of biological activities. This compound has been shown to exhibit potent antitumor, antioxidant, anti-inflammatory, and antimicrobial activities, making it a promising candidate for drug development. However, one of the limitations of using 2-Phenyl-1-benzopyran-4(4H)-thionehione in laboratory experiments is its potential toxicity. Several studies have suggested that this compound may be toxic to normal cells at high concentrations, which could limit its therapeutic potential.
将来の方向性
There are several potential future directions for research on 2-Phenyl-1-benzopyran-4(4H)-thionehione. One of the most promising areas of research is in the development of novel anticancer agents based on this compound. Several studies have shown that 2-Phenyl-1-benzopyran-4(4H)-thionehione exhibits potent antitumor activity against a wide range of cancer cell lines, making it a promising candidate for drug development. Another potential area of research is in the development of new synthetic methods for 2-Phenyl-1-benzopyran-4(4H)-thionehione. Several methods have been reported for the synthesis of this compound, but there is still room for improvement in terms of yield and efficiency. Finally, further studies are needed to fully elucidate the mechanism of action of 2-Phenyl-1-benzopyran-4(4H)-thionehione and to investigate its potential therapeutic applications in other disease areas, such as neurodegenerative diseases and cardiovascular diseases.
合成法
Coumarin-4-thione can be synthesized by several methods, including the reaction of coumarin with Lawesson's reagent or phosphorus pentasulfide. Another method involves the reaction of coumarin with thiourea in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is a yellow crystalline solid that is soluble in organic solvents.
科学的研究の応用
Coumarin-4-thione has been extensively studied for its various biological activities. One of the most promising applications of this compound is in the field of cancer research. Several studies have shown that 2-Phenyl-1-benzopyran-4(4H)-thionehione exhibits potent antitumor activity against a wide range of cancer cell lines, including breast, lung, liver, and colon cancer cells. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the intrinsic apoptotic pathway.
特性
CAS番号 |
5465-04-3 |
|---|---|
製品名 |
2-Phenyl-1-benzopyran-4(4H)-thione |
分子式 |
C15H10OS |
分子量 |
238.31 g/mol |
IUPAC名 |
2-phenylchromene-4-thione |
InChI |
InChI=1S/C15H10OS/c17-15-10-14(11-6-2-1-3-7-11)16-13-9-5-4-8-12(13)15/h1-10H |
InChIキー |
BWAGQNPYTNMEJP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=S)C3=CC=CC=C3O2 |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=S)C3=CC=CC=C3O2 |
その他のCAS番号 |
5465-04-3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



